1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride 1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909306-63-3
VCID: VC6414726
InChI: InChI=1S/C12H14N2.ClH/c13-10-12(7-4-8-12)14-9-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-9H2;1H
SMILES: C1CC(C1)(C#N)NCC2=CC=CC=C2.Cl
Molecular Formula: C12H15ClN2
Molecular Weight: 222.72

1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride

CAS No.: 1909306-63-3

Cat. No.: VC6414726

Molecular Formula: C12H15ClN2

Molecular Weight: 222.72

* For research use only. Not for human or veterinary use.

1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride - 1909306-63-3

Specification

CAS No. 1909306-63-3
Molecular Formula C12H15ClN2
Molecular Weight 222.72
IUPAC Name 1-(benzylamino)cyclobutane-1-carbonitrile;hydrochloride
Standard InChI InChI=1S/C12H14N2.ClH/c13-10-12(7-4-8-12)14-9-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-9H2;1H
Standard InChI Key VEVOGNZTXGENLJ-UHFFFAOYSA-N
SMILES C1CC(C1)(C#N)NCC2=CC=CC=C2.Cl

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride (CAS 1909306-63-3) has the molecular formula C₁₂H₁₄N₂·HCl and a molecular weight of 222.71 g/mol . The free base form (C₁₂H₁₄N₂) exhibits a molecular weight of 186.25 g/mol . The hydrochloride salt forms via protonation of the benzylamino group, improving stability and solubility in polar solvents. Key structural features include:

  • Cyclobutane ring: A four-membered carbocycle inducing ring strain, which influences reactivity and conformational flexibility.

  • Benzylamino group: Provides aromaticity and hydrogen-bonding capabilities.

  • Nitrile group: A strong electron-withdrawing group that participates in dipole interactions and metabolic transformations .

Table 1: Comparative Properties of Free Base and Hydrochloride Forms

PropertyFree Base Hydrochloride
Molecular FormulaC₁₂H₁₄N₂C₁₂H₁₄N₂·HCl
Molecular Weight (g/mol)186.25222.71
SolubilityLimited in waterHigh in aqueous media
StabilityModerateEnhanced

Spectroscopic Data

While experimental spectral data (e.g., NMR, IR) for the hydrochloride form remain unpublished, analogous compounds suggest characteristic signals:

  • ¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), benzyl CH₂ (δ 4.3–4.6 ppm), and cyclobutane CH₂ groups (δ 1.8–2.5 ppm) .

  • IR: Stretching vibrations for nitrile (≈2240 cm⁻¹) and ammonium (≈2500–3000 cm⁻¹) groups .

Synthesis and Manufacturing

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

  • Formation of the free base: Reductive amination of 1-cyanocyclobutane ketone with benzylamine using catalysts like sodium cyanoborohydride .

    1-Cyanocyclobutanone + BenzylamineNaBH3CN1-(Benzylamino)cyclobutane-1-carbonitrile\text{1-Cyanocyclobutanone + Benzylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-(Benzylamino)cyclobutane-1-carbonitrile}
  • Salt formation: Treatment with hydrochloric acid in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt .

Optimization Challenges

  • Ring strain mitigation: The cyclobutane ring’s instability necessitates low-temperature reactions to prevent ring-opening .

  • Nitrile group sensitivity: Strong acids or bases may hydrolyze the nitrile to a carboxylic acid, requiring pH-controlled conditions .

Applications in Pharmaceutical Research

Pharmacological Screening

Preliminary studies suggest activity against:

  • Proteases: The nitrile group acts as an electrophilic trap for catalytic cysteine residues .

  • GPCRs: The benzylamino group engages in π-π stacking with aromatic residues in receptor pockets.

Biological Mechanisms and Metabolic Pathways

Target Engagement

The compound’s mechanism of action involves:

  • Hydrogen bonding: Benzylamino NH donates protons to enzyme active sites.

  • Hydrophobic interactions: The cyclobutane and benzyl groups occupy lipophilic pockets.

  • Covalent modification: Nitriles may form reversible adducts with thiols (e.g., glutathione), influencing redox balance .

Metabolic Fate

In vivo, the nitrile group undergoes enzymatic hydrolysis to an amide or carboxylic acid, mediated by cytochrome P450 or nitrilase enzymes . This transformation impacts both efficacy and toxicity profiles.

Comparative Analysis with Structural Analogs

Table 2: Key Analog Comparison

CompoundStructural DifferenceBiological Impact
3-(Benzylamino)cyclobutanecarboxylic acid HClCarboxylic acid instead of nitrileLower membrane permeability
1-Aminocyclopropane-1-carbonitrile Cyclopropane ringHigher ring strain, altered reactivity
Benzylurea derivatives Urea groupEnhanced hydrogen-bonding capacity

Future Directions and Research Gaps

  • Pharmacokinetic studies: Clarify absorption, distribution, and excretion pathways.

  • Target identification: High-throughput screening against disease-relevant enzymes.

  • Synthetic scalability: Develop cost-effective routes for industrial production .

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